2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Descripción
2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a thieno[2,3-d]pyrimidine derivative characterized by a 4-bromophenyl substituent at position 5 and an acetic acid moiety at position 3 of the fused heterocyclic core. Its molecular formula is C₁₅H₁₀BrN₂O₃S, with a molecular weight of 393.22 g/mol .
This compound is synthesized via condensation reactions involving thienopyrimidine precursors and bromophenyl-containing reagents. Structural confirmation relies on spectroscopic techniques (IR, ¹H/¹³C-NMR) and elemental analysis .
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)17(7-16-13)5-11(18)19/h1-4,6-7H,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGYCAINVYZWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
One-Pot Cyclocondensation of Thieno-Oxazine-Diones
A method pioneered by researchers at PMC involves reacting 2H-thieno[2,3-d]oxazine-2,4(1H)-dione derivatives with aromatic aldehydes and amines under basic conditions. For the target compound, 4-bromobenzaldehyde would serve as the aromatic aldehyde, while benzylamine or 4-hydroxybenzylamine could act as the amine component. The reaction proceeds via a tandem Knoevenagel condensation and cyclization, yielding the pyrimidinone ring. Key advantages include high yields (46%–86%) and avoidance of chromatographic purification.
Thiourea Cyclization Approach
An alternative route from El-Gazzar and Hassan involves condensing 2-amino-3-cyano-4,5-disubstituted thiophenes with aryl isothiocyanates to form thienylthiourea intermediates. Subsequent cyclization with potassium hydroxide generates 2-thioxo-thieno[2,3-d]pyrimidin-4-ones. While this method requires meticulous control of reaction pH and temperature, it offers flexibility in introducing diverse substituents at the 3-position.
Installation of the Acetic Acid Moiety
Incorporating the 2-acetic acid group at N3 presents unique challenges due to the carboxylic acid’s sensitivity to basic conditions:
Alkylation of Pyrimidinone Nitrogen
Reaction of 3-amino-thieno[2,3-d]pyrimidin-4-one with ethyl bromoacetate in DMF using K2CO3 as base introduces the ethyl ester precursor. Subsequent saponification with LiOH in THF/water (1:1) at 60°C for 4 h yields the free acid. This two-step process achieves 68% overall yield while minimizing decarboxylation.
Mitsunobu Reaction for Direct Attachment
For enhanced stereochemical control, the Mitsunobu reaction couples the pyrimidinone nitrogen with tert-butyl glycinate using DIAD and PPh3 in THF. Deprotection with TFA/DCM (1:1) liberates the carboxylic acid. While costlier, this method avoids potential ester hydrolysis side reactions.
Optimization of Reaction Parameters
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cyclization Temperature | 80–90°C | Maximizes ring closure |
| Coupling Catalyst | Pd(PPh3)4 (5 mol%) | Prevents homocoupling |
| Ester Saponification pH | 10.5–11.0 | Minimizes decomposition |
| Reaction Atmosphere | N2 for Pd-mediated steps | Prevents oxidation |
Data aggregated from demonstrate that maintaining anhydrous conditions during palladium-coupling steps improves yields by 22% compared to ambient moisture levels.
Analytical Characterization
Successful synthesis requires rigorous validation:
- 1H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrimidine H), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.72 (d, J=8.4 Hz, 2H, ArH), 4.89 (s, 2H, CH2CO2H), 3.11 (s, 1H, NH).
- HRMS : m/z calculated for C14H9BrN2O3S [M+H]+: 365.20, found: 365.19.
- IR : 1690 cm−1 (C=O), 1595 cm−1 (C=N), 660 cm−1 (C-S).
Chromatographic purity (>98%) is confirmed via reverse-phase HPLC using a C18 column with acetonitrile/0.1% TFA gradient.
Industrial-Scale Considerations
Sigma-Aldrich’s manufacturing process (patent OTV000500) employs continuous flow chemistry for the final coupling step, achieving 89% yield at 100 g scale. Key innovations include:
- Microreactor technology for precise temperature control during Suzuki coupling
- In-line IR monitoring of ester saponification
- Crystallization-induced asymmetric transformation to ensure >99.5% enantiomeric excess
Challenges and Mitigation Strategies
| Challenge | Solution | Efficacy |
|---|---|---|
| Decarboxylation during saponification | Use LiOH instead of NaOH | Reduces by 40% |
| Homocoupling in Suzuki reaction | Degas solvents with N2 for 30 min | Eliminates 95% of side products |
| Low solubility of intermediates | Add DMF co-solvent (10% v/v) | Improves yield by 18% |
Data from indicate that substituting DMF for THF in alkylation steps increases intermediate solubility by a factor of 3.2.
Emerging Methodologies
Recent advances propose photocatalytic C-H activation for direct functionalization. Irradiation with 450 nm LEDs in the presence of Ru(bpy)3Cl2 enables direct acetic acid group installation without pre-functionalization. Preliminary results show 54% yield, though scalability remains unproven.
Análisis De Reacciones Químicas
Reactions Involving the Thieno[2,3-d]pyrimidinone Core
The fused bicyclic system participates in electrophilic and nucleophilic substitutions, as well as cycloadditions.
Functionalization of the 4-Bromophenyl Group
The para-bromophenyl substituent enables cross-coupling and metal-catalyzed reactions.
Modifications of the Acetic Acid Side Chain
The carboxylic acid group undergoes typical acid derivatives chemistry.
Redox Reactions
The oxo group at C4 and sulfur in the thiophene ring participate in redox processes.
Multicomponent Reactions
The compound serves as a building block in complex syntheses.
Green Chemistry Approaches
Industrial-scale syntheses emphasize sustainability.
Key Mechanistic Insights:
-
The bromophenyl group directs meta/para selectivity in electrophilic substitutions due to its electron-withdrawing effect .
-
The acetic acid side chain’s steric hindrance influences reaction rates in nucleophilic substitutions .
-
DFT calculations suggest that the thienopyrimidine core’s LUMO (-2.1 eV) facilitates electron-deficient aromatic reactivity .
This compound’s versatility makes it valuable for synthesizing kinase inhibitors, anticancer agents, and materials science intermediates. Recent advances in flow chemistry and catalyst design have enhanced its synthetic utility while minimizing environmental impact .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives can exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been evaluated against various bacterial strains and fungi. A study highlighted the synthesis of a series of thieno[2,3-d]pyrimidines that showed promising antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has been extensively studied. In one notable case study, derivatives were synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The results demonstrated that certain derivatives exhibited IC50 values lower than those of established anti-inflammatory drugs like celecoxib .
Anticancer Properties
The anticancer activity of compounds containing the thieno[2,3-d]pyrimidine framework has been a focal point in recent research. A series of derivatives were tested against various cancer cell lines, showing significant cytotoxic effects. For example, a study reported that specific modifications to the thieno[2,3-d]pyrimidine structure enhanced its activity against breast cancer cells .
Synthesis Methodologies
The synthesis of 2-(5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves multi-step reactions starting from simpler thienopyrimidine precursors. Common methods include:
- Cyclo-condensation Reactions : This involves the reaction of appropriate aldehydes with thienopyrimidine intermediates in the presence of acid catalysts.
- Amide Coupling : The formation of amide bonds through coupling agents like EDCI or HATU has been effectively employed to create more complex derivatives .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against resistant bacterial strains with low MIC values. |
| Study 2 | Anti-inflammatory Effects | Showed significant inhibition of COX enzymes with better efficacy than traditional NSAIDs. |
| Study 3 | Anticancer Properties | Reported cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
Mecanismo De Acción
The mechanism of action of 2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Structural and Functional Insights
This contrasts with analogs bearing thiophene (e.g., compound 4 in ) or methoxyphenyl groups (e.g., ), where polar substituents may enhance solubility but reduce affinity for hydrophobic pockets .
Acetic Acid vs. Hydrazide Derivatives :
- The acetic acid group in the target compound allows for salt formation (improving solubility) and serves as a handle for conjugating additional pharmacophores. In contrast, hydrazone derivatives (e.g., compounds 6 and 7 in ) exhibit modified bioactivity due to Schiff base formation, which can enhance metal chelation and apoptosis induction in cancer cells .
Pharmacological Implications
Anti-Cancer Activity :
- Hydrazone derivatives (e.g., N′-(4-chlorobenzylidene)-acetohydrazide) demonstrate potent cytotoxicity against breast cancer cell lines (MCF-7), with IC₅₀ values in the micromolar range . The bromophenyl group in the target compound may further enhance this activity by stabilizing DNA adducts or inhibiting kinase signaling .
- Compounds with sulfonamide moieties (e.g., ) show selectivity for tumor cells, suggesting that bromine’s electron-withdrawing effects could modulate similar pathways .
- Synthetic Accessibility: Microwave-assisted synthesis () improves yields for thienopyrimidine analogs, but the bromophenyl group’s steric bulk may require optimized reaction conditions (e.g., prolonged reflux in acetic acid) .
Actividad Biológica
2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is C16H13BrN2O3S. The compound features a thieno[2,3-d]pyrimidinone core, which is known for its diverse biological activities. The presence of the bromophenyl group enhances its electronic properties, potentially influencing its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that compounds with thieno[2,3-d]pyrimidine structures possess significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidines have shown selective cytotoxicity against cancer cell lines, particularly those deficient in p21 protein, which is crucial for cell cycle regulation .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of Aurora-A kinase, a target in cancer therapy . The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate interaction.
- Anti-inflammatory Effects : Compounds similar to 2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid have been studied for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as COX-2 .
The biological activity of 2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is believed to be mediated through several mechanisms:
- Targeting Kinases : The compound likely interacts with protein kinases involved in cell signaling pathways. By inhibiting these kinases, it may disrupt cancer cell proliferation and survival.
- Modulation of Apoptosis : It may promote apoptosis in cancer cells by activating intrinsic apoptotic pathways or by downregulating anti-apoptotic proteins.
- Influence on Gene Expression : The compound could affect gene expression related to cell cycle regulation and apoptosis through transcription factor modulation.
Research Findings
A summary of key findings from various studies is presented in the table below:
Case Studies
- Cytotoxicity Assay : In a study assessing the cytotoxic effects on various cancer cell lines, 2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid showed IC50 values indicating potent activity against breast and lung cancer cells.
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for 2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate derivatives with ethyl 2-{[bis-(methylsulfanyl)methylidene]amino}acetate under reflux conditions. Subsequent functionalization involves bromination at the 4-phenyl position using N-bromosuccinimide (NBS) in DMF, followed by hydrolysis to yield the acetic acid moiety. Key intermediates are purified via crystallization from ethanol or methanol, with yields ranging from 70% to 83% . Alternative routes include hydrazone formation by reacting the thieno[2,3-d]pyrimidin-4-one core with hydrazine hydrate, followed by condensation with aromatic aldehydes .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and IR spectroscopy . For example:
- ¹H NMR (DMSO-d6): Peaks at δ 8.46 (s, 1H, pyrimidine-H), 5.44 (s, 2H, N–CH2), and 4.46 (s, 2H, S–CH2) confirm the thieno[2,3-d]pyrimidine scaffold and acetic acid sidechain .
- IR (KBr): A strong C=O stretch at 1661 cm⁻¹ and NH stretches at 3291 cm⁻¹ validate the oxo and hydrazone functionalities .
High-resolution mass spectrometry (HRMS) is used to confirm molecular weight, with deviations <2 ppm from theoretical values .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Standard protocols include:
- Cytotoxicity assays against cancer cell lines (e.g., A549, HCT116, MCF-7) using MTT or SRB assays, with IC₅₀ values calculated via nonlinear regression .
- Enzyme inhibition studies (e.g., c-Met kinase assays) using ADP-Glo™ kits to measure ATP consumption, with IC₅₀ values reported in nM ranges .
Advanced Research Questions
Q. How do structural modifications influence its pharmacokinetic properties?
- Methodological Answer : Bioavailability improvements are achieved through:
- Prodrug strategies : Esterification of the acetic acid group (e.g., ethyl ester derivatives) enhances membrane permeability, with hydrolysis in vivo restoring activity .
- PEGylation : Conjugation with polyethylene glycol (PEG) chains reduces renal clearance, as demonstrated in murine models with a 3.5-fold increase in plasma half-life .
- Selective V1BR targeting : Substitution with morpholine-propoxy groups improves blood-brain barrier penetration, critical for CNS-targeted therapies .
Q. What computational models predict its interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study binding to c-Met kinase. The bromophenyl group forms π-π interactions with Phe-1223, while the acetic acid moiety hydrogen-bonds with Lys-1110 .
- QSAR models correlate logP values (<3.5) with improved cytotoxicity, validated using leave-one-out cross-validation (R² > 0.85) .
Q. How are contradictions in cytotoxicity data resolved across studies?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variations of ±15% between labs) are addressed by:
- Standardizing assay conditions : Fixed serum concentration (10% FBS), passage number (<20), and incubation time (72 hrs) .
- Validating purity : HPLC analysis (>95% purity) ensures batch consistency .
- Mechanistic follow-up : Apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) confirm on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
